

# Technical Support Center: GSK1838705A and Glucose Homeostasis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **GSK1838705A**, focusing on its effects on glucose homeostasis.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **GSK1838705A**?

**GSK1838705A** is a potent, ATP-competitive small-molecule kinase inhibitor. It primarily targets the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).<sup>[1][2][3]</sup> It also demonstrates potent inhibition of Anaplastic Lymphoma Kinase (ALK).<sup>[1][2][3]</sup> Its high affinity for these receptors allows it to block downstream signaling pathways involved in cell proliferation and survival, making it a compound of interest in cancer research.<sup>[1][2][4][5][6]</sup>

Q2: Given its potent inhibition of the Insulin Receptor, should I expect significant disruptions to glucose homeostasis in my experiments?

While **GSK1838705A** is a potent inhibitor of the insulin receptor, preclinical studies have shown that it has minimal effects on overall glucose homeostasis at doses that are effective for antitumor activity.<sup>[1][2]</sup> In vivo studies in mice demonstrated that while a high dose of **GSK1838705A** could cause a transient increase in blood glucose levels following a glucose challenge, these levels returned to baseline within a timeframe similar to vehicle-treated animals.<sup>[7][8]</sup> Chronic administration did not lead to sustained hyperglycemia, although a compensatory increase in insulin levels was observed.<sup>[7][8]</sup>

Q3: We are observing unexpected fluctuations in blood glucose in our animal models treated with **GSK1838705A**. What could be the cause?

Several factors could contribute to this observation. Please consider the following:

- Dose and Formulation: Are you using a dose within the efficacious and well-tolerated range reported in the literature (e.g., up to 60 mg/kg in mice)?<sup>[7][8]</sup> Ensure the compound is properly formulated for in vivo studies (e.g., in 20% sulfobutyl ether  $\beta$ -cyclodextrin).<sup>[2]</sup>
- Timing of Measurements: Glucose levels can be influenced by the timing of compound administration, feeding schedules, and the specific glucose metabolism assay being performed. For instance, a transient spike in glucose may be observed shortly after a glucose challenge in **GSK1838705A**-treated animals.<sup>[7][8]</sup>
- Animal Strain and Health: The metabolic background of the animal strain can influence the response to IR inhibition. Ensure the animals are healthy and free from underlying conditions that could affect glucose metabolism.
- Assay Variability: Inconsistent results can arise from variability in experimental procedures. Refer to the detailed experimental protocols section for standardized methods.

Q4: Can **GSK1838705A** be used to study insulin signaling in vitro?

Yes, **GSK1838705A** is a valuable tool for studying insulin signaling. It effectively inhibits ligand-induced phosphorylation of the insulin receptor and downstream signaling proteins like AKT, IRS-1, and ERK in a concentration-dependent manner.<sup>[2]</sup> This makes it suitable for in vitro experiments aimed at dissecting the insulin signaling pathway.

## Data Summary

### In Vitro Inhibitory Activity of **GSK1838705A**

| Kinase | IC <sub>50</sub> (nmol/L) |
|--------|---------------------------|
| IGF-1R | 2.0                       |
| IR     | 1.6                       |
| ALK    | 0.5                       |

Source: Sabbatini et al., 2009.[\[1\]](#)[\[2\]](#)

### In Vivo Effects of **GSK1838705A** on Glucose Homeostasis in Mice

| Parameter                  | Vehicle Control       | GSK1838705A (60 mg/kg) | Time Point          |
|----------------------------|-----------------------|------------------------|---------------------|
| Peak Blood Glucose (IPGTT) | ~150 mg/dL            | ~300 mg/dL             | 15 min post-glucose |
| Return to Baseline (IPGTT) | ~30 min               | ~30 min                | Post-glucose        |
| Blood Glucose (Chronic)    | No significant change | No significant change  | Day 23              |
| Plasma Insulin (Chronic)   | Baseline              | Substantially higher   | Day 23              |

Source: Sabbatini et al., 2009.[\[7\]](#)[\[8\]](#)

## Experimental Protocols

### In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol is adapted from studies evaluating the effect of **GSK1838705A** on glucose homeostasis.[\[7\]](#)[\[8\]](#)

- Animal Preparation: Use naïve female mice. Fast the animals for 2 hours prior to the experiment.

- Compound Administration: Administer a single oral dose of **GSK1838705A** (e.g., 60 mg/kg) or the vehicle control.
- Glucose Challenge: After 4 hours, administer an intraperitoneal (i.p.) bolus of glucose (2 g/kg).
- Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose injection.
- Analysis: Measure blood glucose levels using a calibrated glucometer. Plot the mean blood glucose concentration against time for each treatment group.

## In Vitro Glucose Uptake Assay (using 2-NBDG)

This is a general protocol for measuring glucose uptake in cell lines, which can be adapted to study the effects of **GSK1838705A**.

- Cell Culture: Seed cells (e.g., 3T3-L1 adipocytes or a cell line of interest) in a 96-well plate and culture to the desired confluence.
- Serum Starvation: To increase glucose transporter expression, wash the cells with PBS and incubate in serum-free medium for a duration optimized for your cell type (e.g., overnight).<sup>[9]</sup>
- Glucose Starvation: Wash the cells with PBS and pre-incubate with a glucose-free buffer (e.g., KRPH buffer with 2% BSA) for 40 minutes.<sup>[9]</sup>
- Compound Treatment: Add **GSK1838705A** at the desired concentrations to the appropriate wells and incubate for a predetermined time. Include a vehicle control.
- Glucose Uptake: Add a fluorescent glucose analog, such as 2-NBDG, to all wells and incubate for a time optimized for your cell line (e.g., 10-30 minutes).
- Stop Uptake: Stop the glucose uptake by washing the cells 2-3 times with ice-cold PBS.
- Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for 2-NBDG.

- Data Analysis: Normalize the fluorescence readings to a measure of cell number or protein concentration.

## Troubleshooting Guides

### Troubleshooting In Vivo Glucose Studies

| Issue                                                                 | Possible Cause                                                                              | Recommendation                                                                              |
|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| High variability in blood glucose readings                            | Inconsistent fasting times.                                                                 | Ensure all animals are fasted for the same duration.                                        |
| Improper handling of animals leading to stress-induced hyperglycemia. | Handle animals gently and allow for an acclimatization period.                              |                                                                                             |
| Inaccurate dosing.                                                    | Verify the concentration and formulation of GSK1838705A.<br>Ensure accurate administration. |                                                                                             |
| Unexpected animal mortality                                           | Dose is too high or formulation is incorrect.                                               | Perform a dose-range finding study. Confirm the formulation is appropriate for in vivo use. |
| Off-target toxicity.                                                  | Monitor animals closely for any signs of adverse effects.                                   |                                                                                             |

### Troubleshooting In Vitro Glucose Uptake Assays

| Issue                                                    | Possible Cause                                                                                                                                     | Recommendation                                                                                                          |
|----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Low fluorescent signal                                   | Insufficient glucose starvation.                                                                                                                   | Optimize the duration of glucose starvation to upregulate glucose transporters.                                         |
| Low expression of glucose transporters in the cell line. | Use a cell line known to express glucose transporters or consider using cells engineered to overexpress them. <a href="#">[10]</a>                 |                                                                                                                         |
| Degraded fluorescent glucose analog.                     | Use fresh, high-quality reagents and protect fluorescent probes from light.<br><a href="#">[10]</a>                                                |                                                                                                                         |
| High background fluorescence                             | Incomplete washing.                                                                                                                                | Increase the number and duration of washing steps with ice-cold PBS to remove extracellular probe. <a href="#">[10]</a> |
| Autofluorescence from media or cells.                    | Use phenol red-free culture medium. Include an "unstained cells" control to measure and subtract background autofluorescence. <a href="#">[10]</a> |                                                                                                                         |
| No effect of GSK1838705A observed                        | Inappropriate concentration range.                                                                                                                 | Test a wider range of GSK1838705A concentrations.                                                                       |
| Insufficient pre-incubation time with the compound.      | Optimize the pre-incubation time to allow for target engagement.                                                                                   |                                                                                                                         |
| Cells are not responsive to insulin.                     | Confirm that your cell line shows an insulin-stimulated glucose uptake response.                                                                   |                                                                                                                         |

## Visualizations



[Click to download full resolution via product page](#)

Caption: **GSK1838705A** inhibits IGF-1R and Insulin Receptor signaling.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for an in vivo IPGTT.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glucose Uptake Assay Kit. Colorimetric. Quantitative. (ab136955) | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: GSK1838705A and Glucose Homeostasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684688#gsk1838705a-minimizing-effects-on-glucose-homeostasis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)